molecular formula C14H19NO5S B5041724 5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid CAS No. 89704-56-3

5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid

Cat. No.: B5041724
CAS No.: 89704-56-3
M. Wt: 313.37 g/mol
InChI Key: HDSNKVIXGMWEFF-UHFFFAOYSA-N
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Description

5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexylsulfamoyl group attached to a methoxybenzoic acid core, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid typically involves the introduction of the cyclohexylsulfamoyl group to the methoxybenzoic acid core. One common method is through the reaction of 2-methoxybenzoic acid with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylsulfamoyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The methoxybenzoic acid core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohexylsulfamoyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(Cyclohexylsulfamoyl)-2-chlorobenzoic acid: Contains a chlorine atom instead of a methoxy group.

    5-(Cyclohexylsulfamoyl)-2-nitrobenzoic acid: Features a nitro group in place of the methoxy group.

Uniqueness

5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid is unique due to the presence of the methoxy group, which imparts different electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(cyclohexylsulfamoyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-13-8-7-11(9-12(13)14(16)17)21(18,19)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSNKVIXGMWEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650566
Record name 5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89704-56-3
Record name 5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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